Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate
Description
Historical Context in Oxadiazole Research
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged from early explorations into nitrogen-oxygen ring systems. While initially classified as azoxime, its structural uniqueness became apparent through photochemical rearrangements observed in the mid-20th century. The first pharmaceutical application of this scaffold occurred in the 1960s with Oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core. This milestone catalyzed interest in functionalized derivatives, leading to discoveries like Pleconaril (antiviral) and Ataluren (muscular dystrophy therapy), which demonstrated the scaffold’s versatility. The incorporation of fluorinated cyclopropane groups, as seen in Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate, represents a modern evolution of these efforts, combining steric constraint with electronic modulation.
Significance in Heterocyclic Chemistry
1,2,4-Oxadiazoles occupy a privileged position in medicinal chemistry due to their:
- Bioisosteric equivalence : The ring system mimics ester and amide functionalities while resisting hydrolytic degradation, enabling prolonged biological activity.
- Dipole moment optimization : The 1,2,4-oxadiazole’s 2.5–3.0 D dipole facilitates targeted molecular interactions, particularly in enzyme active sites.
- Synthetic versatility : Modular assembly from nitriles and hydroxylamine derivatives allows precise control over substituent placement.
The fluoromethylcyclopropyl moiety in this compound introduces three critical attributes:
Positioning within 1,2,4-Oxadiazole Research Framework
This compound exemplifies third-generation 1,2,4-oxadiazole derivatives combining traditional heterocyclic advantages with advanced fluorination strategies. Key structural features include:
| Position | Substituent | Role |
|---|---|---|
| C3 | Ethyl carboxylate | Hydrogen bond acceptor; metabolic liability site |
| C5 | 1-(Fluoromethyl)cyclopropyl | Steric bulk provider; fluorine-mediated pharmacokinetic modulation |
Recent synthetic advancements enabling its production include:
- Microwave-assisted cyclization : Reduced reaction times from hours to minutes while maintaining >85% yield
- Greener solvent systems : Use of ethanol/water mixtures instead of dichloromethane
- Catalytic acylation : Employing N,N’-carbonyldiimidazole for O-acylamidoxime formation
Biological studies of analogous structures show promising activities:
Properties
IUPAC Name |
ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-2-14-7(13)6-11-8(15-12-6)9(5-10)3-4-9/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJXTKPROZMOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2(CC2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate (CAS Number: 2243521-15-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₁FN₂O₃
- Molecular Weight : 214.19 g/mol
- Structure : The compound features a five-membered oxadiazole ring, which is known for its bioisosteric properties, enhancing the biological activity of various derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Specific synthetic routes may vary but often include cyclization reactions that form the oxadiazole ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives, including this compound. The compound has demonstrated:
- Cytotoxic Activity : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC₅₀ values indicate effective dose ranges for inducing cell death.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| HCT-116 | 0.78 |
These values suggest that this compound is more potent than some reference compounds like Prodigiosin .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry analyses have indicated that it promotes apoptosis in a dose-dependent manner by increasing caspase activity in treated cells . Additionally, Western blotting has revealed an increase in p53 expression levels and caspase-3 cleavage in MCF-7 cells following treatment with the compound .
Antimicrobial Activity
Moreover, derivatives of 1,2,4-oxadiazoles have shown promising antimicrobial properties. For instance:
- Antibacterial Activity : Some studies have reported that related compounds exhibit effective antibacterial activity against pathogens such as Xanthomonas oryzae, with EC₅₀ values significantly lower than traditional antibiotics . This suggests potential applications in agricultural settings as biocontrol agents.
| Pathogen | EC₅₀ Value (µg/mL) |
|---|---|
| Xanthomonas oryzae pv. oryzae | 36.25 |
| Xanthomonas oryzae pv. oryzicola | 19.04 |
Case Studies
Case Study 1 : A study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives found that modifications at specific positions on the oxadiazole ring can significantly enhance biological activity. This compound was identified as one of the most promising candidates for further development due to its favorable pharmacological profile .
Case Study 2 : Another research effort explored the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. Preliminary results indicated synergistic effects when used alongside established chemotherapeutics like doxorubicin .
Preparation Methods
Cyclopropanation of Fluorinated Alkenes
Using the Simmons-Smith reaction, zinc-copper couples with diiodomethane to cyclopropanate 3-fluoropropene derivatives. Subsequent oxidation yields 1-(fluoromethyl)cyclopropanecarbonitrile, a key precursor.
Nucleophilic Fluorination
Bromomethylcyclopropane derivatives undergo halogen exchange with KF in the presence of crown ethers, producing 1-(fluoromethyl)cyclopropane intermediates.
Esterification Strategies
The ethyl ester group is introduced either:
- Early-stage : Using ethyl chlorooxoacetate during cyclization.
- Late-stage : Hydrolyzing the oxadiazole-3-carboxylic acid to its sodium salt, followed by treatment with ethyl iodide in DMF.
Late-stage esterification offers flexibility but requires additional purification steps.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficacy and Limitations
| Method | Yield Range (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical Cyclization | 65–78 | 6–12 h | High | Moderate |
| Superbase One-Pot | 55–70 | 4–24 h | Moderate | High |
| Mechanochemical | Est. 60–75 | 1–2 h | High | Excellent |
Data extrapolated from Refs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
